

Potential off-target effects of NTRC 0066-0

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NTRC 0066-0

Cat. No.: B609676

[Get Quote](#)

Technical Support Center: NTRC 0066-0

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **NTRC 0066-0**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **NTRC 0066-0**?

NTRC 0066-0 is a highly potent and selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1).^{[1][2]} It exhibits subnanomolar inhibitory concentration (IC₅₀) against TTK in enzymatic assays.^{[1][2]} TTK is a crucial component of the spindle assembly checkpoint (SAC), a regulatory mechanism that ensures the proper segregation of chromosomes during mitosis.^[3] By inhibiting TTK, **NTRC 0066-0** disrupts the SAC, leading to mitotic errors and subsequent cell death in proliferating cancer cells.^[3]

Q2: How selective is **NTRC 0066-0** for TTK kinase?

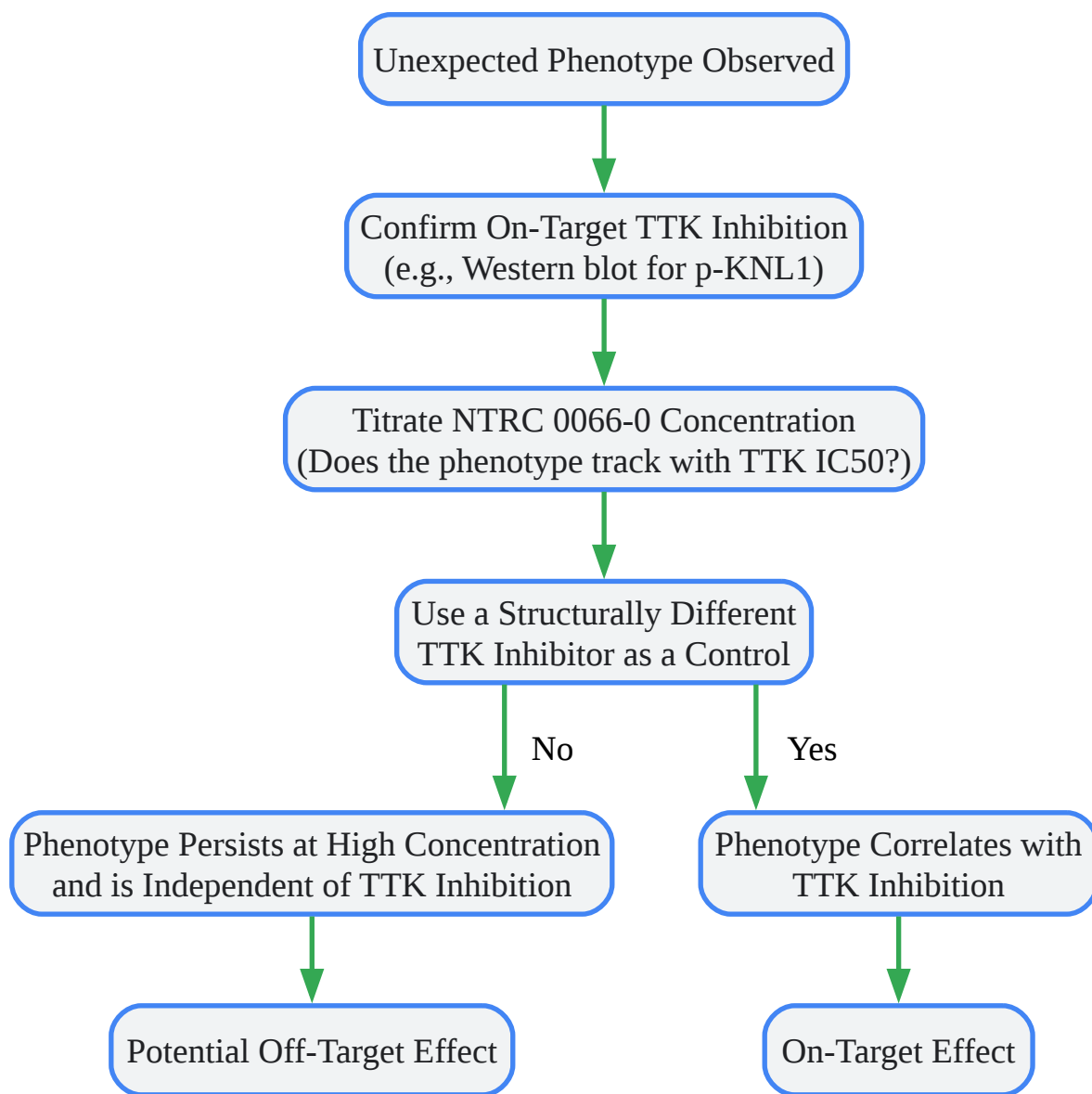
NTRC 0066-0 is characterized as a highly selective kinase inhibitor. In a comprehensive screening panel of 276 kinases, **NTRC 0066-0** only inhibited TTK by more than 90% when tested at a concentration of 100 nM, which is approximately 100 times its IC₅₀ for TTK.^[1] This high degree of selectivity minimizes the potential for off-target effects mediated by inhibition of other kinases. The selectivity entropy (S_{sel}) for **NTRC 0066-0** is 0.26, which ranks it among the 8% most selective kinase inhibitors known.^[1]

Q3: Have any specific off-target kinases for **NTRC 0066-0** been identified?

While **NTRC 0066-0** is highly selective for TTK, some weak off-target interactions have been quantified. For instance, the binding affinity for Aurora B kinase has been determined. The affinity of **NTRC 0066-0** for Aurora B is approximately 1000-fold weaker than its affinity for TTK. This significant difference in potency suggests that at therapeutic concentrations focused on TTK inhibition, clinically relevant inhibition of Aurora B is unlikely.

Q4: I am observing an unexpected phenotype in my cellular experiments. Could this be due to an off-target effect of **NTRC 0066-0**?

While **NTRC 0066-0** has a very clean kinase selectivity profile, it is always important to consider the possibility of off-target effects when interpreting unexpected experimental results. Here is a logical workflow to troubleshoot this issue:



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Q5: Are there any known non-kinase off-target effects of **NTRC 0066-0**?

Currently, there is no publicly available data to suggest any significant non-kinase off-target effects of **NTRC 0066-0**. However, comprehensive profiling against a broader range of protein classes (e.g., GPCRs, ion channels, nuclear receptors) may not have been exhaustive. If your experimental system suggests a non-kinase-mediated effect, further investigation using target deconvolution methods may be warranted.

Data Presentation

Table 1: On-Target and Key Off-Target Potency of **NTRC 0066-0**

Target	Assay Type	Potency (IC50/KD)	Selectivity vs. TTK (fold)	Reference
TTK	Enzymatic IC50	0.9 nM	1	[1][2]
TTK	Binding Affinity (KD)	~0.43 nM	1	[4]
Aurora B	Binding Affinity (KD)	907 nM	~2109	[4]

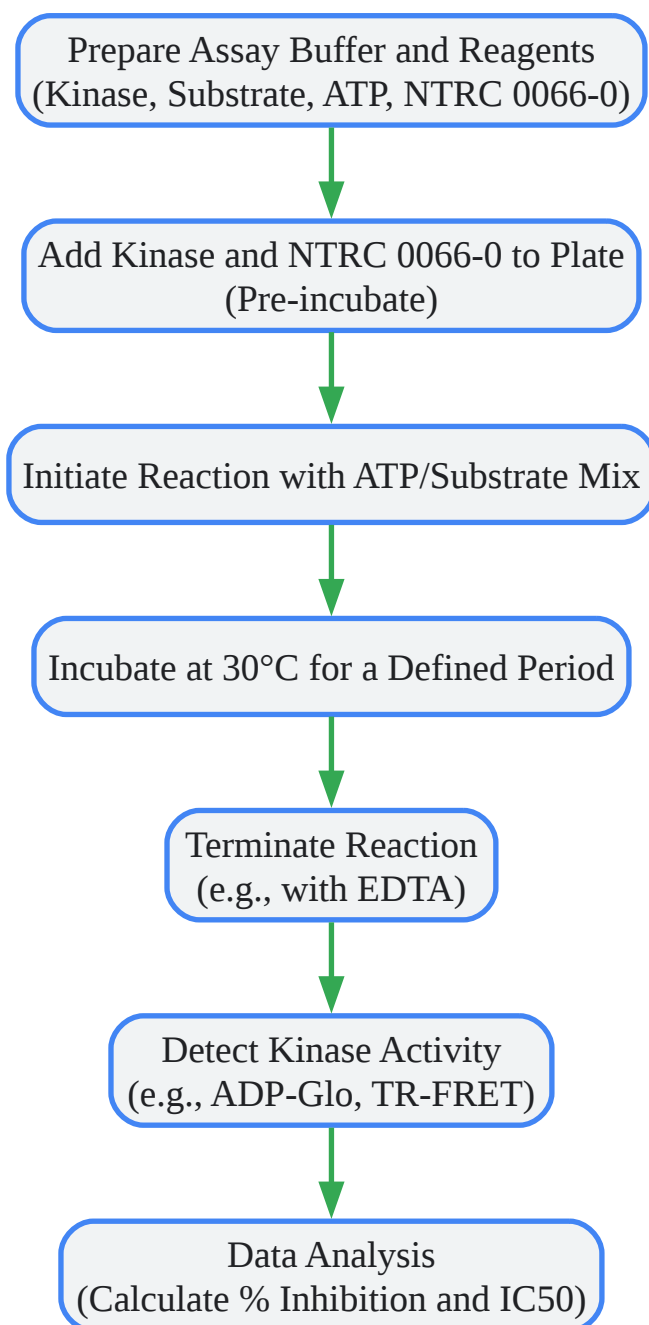
Table 2: Summary of Kinase Selectivity Profiling

Parameter	Result	Details	Reference
Number of Kinases Screened	276	Broad kinase panel	[1]
Inhibition at 100 nM	Only TTK inhibited >90%	Concentration is ~100x TTK IC50	[1]
Selectivity Entropy (Ssel)	0.26	Ranks in the top 8% of selective kinase inhibitors	[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Generic Template)

This protocol provides a framework for assessing the inhibitory activity of **NTRC 0066-0** against a kinase of interest.



[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro kinase inhibition assay.

1. Materials:

- Purified recombinant kinase of interest
- Specific peptide or protein substrate
- **NTRC 0066-0** (stock solution in DMSO)

- ATP
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Assay plates (e.g., 384-well white plates)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- Plate reader

2. Method:

- **Compound Preparation:** Prepare a serial dilution of **NTRC 0066-0** in DMSO, then dilute further in kinase assay buffer.
- **Reaction Setup:**
 - Add 5 µL of diluted **NTRC 0066-0** or DMSO (vehicle control) to the assay wells.
 - Add 5 µL of the kinase diluted in assay buffer to each well.
 - Pre-incubate for 15 minutes at room temperature.
- **Reaction Initiation:** Add 10 µL of a solution containing the substrate and ATP (at a concentration close to the K_m for the specific kinase) in assay buffer.
- **Incubation:** Incubate the plate at 30°C for 60 minutes.
- **Reaction Termination and Detection:**
 - Add 20 µL of the detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30 minutes at room temperature.
- **Data Acquisition:** Measure luminescence using a plate reader.
- **Data Analysis:** Normalize the data to the vehicle control and calculate the percent inhibition for each concentration of **NTRC 0066-0**. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Assay for Off-Target Effect Assessment

This protocol describes a general method to assess potential off-target effects of **NTRC 0066-0** in a cellular context by monitoring the phosphorylation of a known substrate of a suspected off-target kinase.

1. Materials:

- Cell line of interest
- **NTRC 0066-0**
- Positive control inhibitor for the suspected off-target kinase
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibody against the phosphorylated substrate of the suspected off-target kinase
- Primary antibody against the total protein of the substrate
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate
- Western blot equipment

2. Method:

- **Cell Treatment:** Seed cells and allow them to adhere overnight. Treat the cells with a dose-response of **NTRC 0066-0** (e.g., 0.1 nM to 10 μ M), a positive control inhibitor, and DMSO (vehicle) for a specified time (e.g., 2 hours).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **Western Blotting:**
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate.
- **Stripping and Re-probing:** Strip the membrane and re-probe with the antibody against the total substrate protein to ensure equal loading.
- **Data Analysis:** Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Compare the effect of **NTRC 0066-0** to the positive control inhibitor. A significant reduction in phosphorylation at high concentrations of **NTRC 0066-0** may indicate an off-target effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. targets lyn kinase: Topics by Science.gov [science.gov]
- 3. Recent Advances in Drug Discovery for Triple-Negative Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential off-target effects of NTRC 0066-0]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609676#potential-off-target-effects-of-ntrc-0066-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com